2-hydroxy-5-{[(E)-{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid
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Overview
Description
2-HYDROXY-5-[(E)-N’-(4-METHYLBENZENESULFONYL)BENZENEIMIDAMIDO]BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxybenzoic acid core substituted with a methanesulfonylbenzeneimidamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-5-[(E)-N’-(4-METHYLBENZENESULFONYL)BENZENEIMIDAMIDO]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hydroxybenzoic acid core: This can be achieved through the hydroxylation of benzoic acid derivatives under controlled conditions.
Introduction of the methanesulfonyl group: This step involves the sulfonylation of the benzene ring using methanesulfonyl chloride in the presence of a base such as pyridine.
Formation of the imidamido linkage: This is typically done through a condensation reaction between the sulfonylated benzene derivative and an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-5-[(E)-N’-(4-METHYLBENZENESULFONYL)BENZENEIMIDAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.
Reduction: The imidamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines.
Scientific Research Applications
2-HYDROXY-5-[(E)-N’-(4-METHYLBENZENESULFONYL)BENZENEIMIDAMIDO]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-HYDROXY-5-[(E)-N’-(4-METHYLBENZENESULFONYL)BENZENEIMIDAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The hydroxybenzoic acid core can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl and imidamido groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Similar structure but lacks the sulfonyl and imidamido groups.
5-Methoxysalicylic acid: Another derivative of hydroxybenzoic acid with different substituents.
2,5-Dihydroxybenzoic acid: Contains two hydroxy groups but lacks the sulfonyl and imidamido groups.
Uniqueness
2-HYDROXY-5-[(E)-N’-(4-METHYLBENZENESULFONYL)BENZENEIMIDAMIDO]BENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H18N2O5S |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-hydroxy-5-[[(E)-N-(4-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]amino]benzoic acid |
InChI |
InChI=1S/C21H18N2O5S/c1-14-7-10-17(11-8-14)29(27,28)23-20(15-5-3-2-4-6-15)22-16-9-12-19(24)18(13-16)21(25)26/h2-13,24H,1H3,(H,22,23)(H,25,26) |
InChI Key |
UCCKADKQVQEAFZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/NC3=CC(=C(C=C3)O)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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